molecular formula C7H3BrClN3S B2408138 2-(5-Bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole CAS No. 1339361-14-6

2-(5-Bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole

Cat. No.: B2408138
CAS No.: 1339361-14-6
M. Wt: 276.54
InChI Key: KNTSSMSADPNGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with bromopyridine and chlorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole typically involves the reaction of 5-bromopyridine-3-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiadiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(5-Bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents with the thiadiazole ring makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(5-bromopyridin-3-yl)-5-chloro-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3S/c8-5-1-4(2-10-3-5)6-11-12-7(9)13-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTSSMSADPNGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=NN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.